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Compound of Interest

Compound Name:
Methylbenzyl(cyclohexylmethyl)a

mine

Cat. No.: B8456801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-Benzyl-N-methylcyclohexanamine, also known as

Methylbenzyl(cyclohexylmethyl)amine. Due to the limited availability of directly published

complete datasets for this specific compound, this guide leverages data from analogous

structures to present a detailed and predictive analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Overview
N-Benzyl-N-methylcyclohexanamine is a tertiary amine featuring a benzyl group, a methyl

group, and a cyclohexyl group attached to the nitrogen atom. Its chemical structure is

foundational to interpreting its spectroscopic data.
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Caption: Chemical structure of N-Benzyl-N-methylcyclohexanamine.
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Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for N-Benzyl-N-

methylcyclohexanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 3.50 Singlet 2H
Benzylic protons (N-

CH₂-Ph)

~ 2.20 - 2.40 Singlet 3H
Methyl protons (N-

CH₃)

~ 2.30 - 2.50 Multiplet 1H
Cyclohexyl methine

proton (N-CH)

~ 1.00 - 1.90 Multiplet 10H
Cyclohexyl methylene

protons

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~ 139 - 141 Quaternary aromatic carbon (C₆H₅)

~ 128 - 129 Aromatic carbons (C₆H₅)

~ 126 - 127 Aromatic carbons (C₆H₅)

~ 60 - 65 Benzylic carbon (N-CH₂-Ph)

~ 58 - 62 Cyclohexyl methine carbon (N-CH)

~ 40 - 45 Methyl carbon (N-CH₃)

~ 30 - 35 Cyclohexyl methylene carbons

~ 25 - 27 Cyclohexyl methylene carbons

Note: Predicted chemical shifts are based on data from analogous compounds such as N-

benzylaniline, N-methylcyclohexylamine, and other substituted benzylamines.[1][2]

Infrared (IR) Spectroscopy
As a tertiary amine, N-Benzyl-N-methylcyclohexanamine will not exhibit N-H stretching

vibrations. The IR spectrum is expected to be dominated by C-H and C-N stretching and

bending modes.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3000 - 3100 Medium Aromatic C-H stretch

2850 - 2950 Strong
Aliphatic C-H stretch

(cyclohexyl and methyl)

~ 1600, 1495, 1450 Medium-Weak Aromatic C=C stretching

~ 1450 Medium CH₂ bending

1000 - 1250 Medium C-N stretching

690 - 770 Strong
Aromatic C-H out-of-plane

bending

Note: Predicted IR absorptions are based on general principles of IR spectroscopy for tertiary

amines and data for similar structures.[2]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of N-Benzyl-N-methylcyclohexanamine is expected to

show a molecular ion peak and characteristic fragmentation patterns resulting from cleavage

adjacent to the nitrogen atom (alpha-cleavage).

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

203 [M]⁺ (Molecular Ion)

112 [M - C₇H₇]⁺ (Loss of benzyl radical)

91 [C₇H₇]⁺ (Tropylium ion)

83 [C₆H₁₁]⁺ (Cyclohexyl cation)

44 [CH₃-N=CH₂]⁺

Note: Predicted fragmentation is based on typical mass spectrometric behavior of tertiary

amines.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/24%3A_Amines_and_Heterocycles/24.11%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8456801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of N-Benzyl-N-methylcyclohexanamine in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃).

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis is required.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

IR Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of the liquid N-Benzyl-N-methylcyclohexanamine onto the surface of

one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin film.

Data Acquisition (FTIR):

Instrument: Fourier Transform Infrared Spectrometer.

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty sample compartment should be

acquired before running the sample.

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of N-Benzyl-N-methylcyclohexanamine (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).
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Injector Temperature: 250 °C.

Oven Program:

Initial temperature: 80 °C, hold for 1 minute.

Ramp to 280 °C at 10 °C/min.

Hold at 280 °C for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL (splitless or split injection).

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-450.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like N-Benzyl-N-methylcyclohexanamine.
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways expected for N-Benzyl-N-

methylcyclohexanamine in an electron ionization mass spectrometer.
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Caption: Predicted MS fragmentation of N-Benzyl-N-methylcyclohexanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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